Nimustina

Descripción general

Descripción

Nimustina es un agente alquilante de nitrosourea utilizado principalmente en el tratamiento de tumores cerebrales malignos. Es conocida por su efectividad en el tratamiento de gliomas y otros tipos de malignidades. This compound funciona interfiriendo con el ADN de las células cancerosas, inhibiendo así su crecimiento y proliferación .

Aplicaciones Científicas De Investigación

Nimustina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza para estudiar los mecanismos de alquilación y entrecruzamiento del ADN.

Biología: this compound se emplea en la investigación sobre la regulación del ciclo celular y la apoptosis.

Medicina: Se utiliza ampliamente en ensayos clínicos para el tratamiento de tumores cerebrales y otros cánceres.

Industria: this compound se utiliza en el desarrollo de nuevos agentes quimioterapéuticos y sistemas de administración de fármacos

Mecanismo De Acción

Nimustina ejerce sus efectos alquilando y entrecruzando las hebras de ADN. Esto interfiere con la función normal del ADN, lo que lleva a la inhibición de la replicación y transcripción del ADN. Los principales objetivos moleculares de la this compound son las bases nitrogenadas guanina y timina en la ranura mayor del ADN. Esta interacción provoca cambios conformacionales locales en la estructura del ADN, lo que finalmente lleva a la muerte celular .

Análisis Bioquímico

Biochemical Properties

Nimustine interacts with DNA, specifically binding with nitrogenous bases guanine (C6=O6) and thymine (C4=O4) in the DNA major groove . This interaction is primarily governed by van der Waals forces, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

Nimustine has shown to be effective against glioblastoma models with acquired temozolomide resistance . It also induces DNA breaks and crosslinks in NIH/3T3 cells . Furthermore, nimustine can cause major groove-directed alkylation, leading to base binding and local conformational changes in DNA .

Molecular Mechanism

Nimustine exerts its effects at the molecular level through its interaction with DNA. It binds within the major groove of DNA, interacting directly with the moieties of heterocyclic nitrogenous bases . This interaction leads to the perturbation of the native B-conformation of DNA and its partial transition into C-form .

Temporal Effects in Laboratory Settings

Nimustine has a robust distribution in rodent brain by convection-enhanced delivery (CED), and delayed clearance of the drug was observed at the local infusion site . This suggests that nimustine has a stable presence in the system over time, allowing for sustained interaction with DNA .

Dosage Effects in Animal Models

In a phase I dose-escalation clinical trial, the maximum tolerated dose (MTD) and dose-limiting toxicity (DLT) of nimustine were determined in tumor-bearing dogs . The MTD was found to be 25 mg/m2, with neutropenia being the DLT .

Metabolic Pathways

The specific metabolic pathways that nimustine is involved in are not fully established. It is known that nimustine is a nitrosourea alkylating agent, suggesting that it participates in alkylation reactions .

Transport and Distribution

Nimustine is robustly distributed in the rodent brain by convection-enhanced delivery (CED), suggesting that it can be effectively transported and distributed within tissues .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Nimustina se sintetiza a través de una serie de reacciones químicas que implican la introducción de grupos nitroso y cloroetilo en un compuesto de urea. El proceso típicamente involucra los siguientes pasos:

Formación del Anillo de Pirimidina: La síntesis comienza con la formación de un anillo de pirimidina, que luego se modifica para introducir un grupo amino en la posición 4 y un grupo metilo en la posición 2.

Introducción del Grupo Cloroetilo:

Nitrosación: Finalmente, el compuesto se somete a nitrosación para formar el derivado de nitrosourea, dando como resultado this compound

Métodos de Producción Industrial: La producción industrial de this compound implica síntesis a gran escala utilizando reacciones químicas similares, pero optimizadas para obtener mayores rendimientos y pureza. El proceso se lleva a cabo bajo condiciones controladas para garantizar la seguridad y eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Nimustina sufre varios tipos de reacciones químicas, incluyendo:

Alquilación: this compound actúa como un agente alquilante, introduciendo grupos alquilo en las moléculas de ADN.

Entrecruzamiento: Forma entrecruzamientos entre las hebras de ADN, impidiendo su correcto funcionamiento.

Hidrólisis: this compound puede sufrir hidrólisis, lo que lleva a la formación de intermediarios reactivos

Reactivos y Condiciones Comunes:

Reactivos: Los reactivos comunes utilizados en reacciones con this compound incluyen ADN, agua y varios disolventes.

Condiciones: Las reacciones suelen ocurrir bajo condiciones fisiológicas, como la temperatura corporal y el pH neutro

Productos Principales:

Comparación Con Compuestos Similares

Nimustina es parte de la familia de agentes alquilantes de nitrosourea. Compuestos similares incluyen:

Carmustina: Otro compuesto de nitrosourea utilizado en el tratamiento de tumores cerebrales.

Lomustina: Un derivado de nitrosourea con propiedades alquilantes similares.

Semustina: Un compuesto relacionado con un mecanismo de acción similar.

Singularidad de this compound: this compound es única debido a su estructura específica, que le permite formar una alquilación dirigida a la ranura mayor con el ADN. Esta propiedad la hace particularmente efectiva en el tratamiento de ciertos tipos de tumores cerebrales .

Actividad Biológica

Nimustine hydrochloride (ACNU) is a chloroethyl nitrosourea compound primarily used in the treatment of various malignancies, particularly brain tumors such as gliomas. Its biological activity is characterized by its mechanism of action, interactions with DNA, and clinical efficacy demonstrated through various studies. This article provides an in-depth overview of the biological activity of nimustine, supported by data tables and case studies.

Nimustine is not merely an alkylating agent; it exhibits a unique mechanism involving major groove-directed alkylation of DNA. Research indicates that nimustine binds to specific sites on DNA, primarily targeting the nitrogenous bases guanine (C6 = O6) and thymine (C4 = O4) within the major groove. This interaction leads to significant conformational changes in the DNA structure, transitioning from the native B-form to a C-form configuration, which can disrupt normal cellular processes and induce apoptosis in cancer cells .

Key Findings:

- Binding Characteristics : Nimustine interacts with DNA through hydrophobic interactions, resulting in an entropy-driven endothermic reaction .

- DNA Damage : The compound induces double-strand breaks (DSBs) in DNA, which are critical for its cytotoxic effects against tumor cells .

- Spectroscopic Evidence : Studies utilizing techniques such as ATR-FTIR and circular dichroism spectroscopy have confirmed these binding interactions and structural changes .

Clinical Efficacy

Nimustine has been evaluated in various clinical settings, particularly for its efficacy against gliomas. Several phase trials have demonstrated its potential when used alone or in combination with other chemotherapeutic agents.

Case Studies and Trials:

- Phase I Trial : A study involving 16 patients with recurrent gliomas assessed the safety and tolerability of convection-enhanced delivery (CED) of nimustine. The trial established a recommended dosage of 0.75 mg/mL and showed promising antitumor activity when combined with temozolomide .

- Phase II Study : Another trial investigated a 72-hour continuous intravenous infusion of nimustine combined with cisplatin (CDDP) in patients with high-grade astrocytomas. This protocol resulted in a median survival time of 15.9 months, significantly better than historical controls .

- Animal Studies : Research on canine histiocytic sarcoma treated with nimustine revealed a median overall survival of 120 days for primary cases and 400 days for those treated adjuvantly, indicating its potential effectiveness across species .

Comparative Efficacy

The following table summarizes key findings from clinical studies comparing nimustine's efficacy against other treatments:

Propiedades

IUPAC Name |

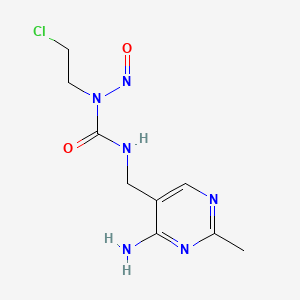

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN6O2/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEDRRNHLBGPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045179 | |

| Record name | Nimustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42471-28-3 | |

| Record name | Nimustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42471-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nimustine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042471283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nimustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13069 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NIMUSTINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nimustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nimustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S726V972K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nimustine is a chloroethyl nitrosourea derivative that acts as an alkylating agent. [] It primarily targets the DNA of cancer cells, forming interstrand crosslinks (ICLs) within the major groove. [, ] This disrupts DNA replication and transcription, ultimately leading to cell death. [] Nimustine has been shown to interact with the nitrogenous bases guanine (at C6=O6) and thymine (at C4=O4) located in the major groove of DNA. []

A: While alkylation is its primary mechanism, research suggests that nimustine's action is more complex. Its binding to DNA causes local conformational changes, shifting the native B-form of DNA partially towards the C-form. [] This suggests a multifaceted interaction that goes beyond simple alkylation.

A: Research indicates that nimustine treatment can trigger the endoplasmic reticulum (ER) stress response in glioblastoma cells. [] Additionally, nimustine can induce DNA breaks in addition to the ICLs. [] The degree of DNA damage, particularly ICLs, is associated with the activation of the DNA damage response pathway, marked by γ-H2AX expression. []

ANone: While the provided abstracts don't explicitly state the molecular formula and weight of nimustine, these can be easily found in chemical databases. It's important to refer to reliable sources for this information.

A: Yes, attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy has been used to study nimustine's interaction with DNA. [] This technique helped determine the binding sites of nimustine on the DNA molecule. []

A: Yes, researchers have explored suspending nimustine in Lipiodol, an oil-based contrast agent, using an ultrasonic suspender. [] This formulation demonstrated stability in room air for over 7 days and continued to release the drug into a saline solution even after 4 weeks. []

ANone: Nimustine is not known to possess catalytic properties. Its primary mode of action is through direct interaction with DNA, making it a chemotherapeutic agent rather than a catalyst.

ANone: The provided research abstracts primarily focus on the clinical applications of nimustine and its interaction with DNA. While aspects like stability, in vitro and in vivo efficacy, resistance, and toxicity are touched upon, these papers lack the detailed data required to comprehensively answer questions related to points 7-27.

A: Nimustine is primarily used in the treatment of various malignancies, showing particular efficacy against gliomas. [, , , , , , , , , , , , , , ] It has been explored as a therapeutic option for brain metastases originating from lung cancer, [] as well as for feline lymphoma. [, ]

A: Yes, several studies have investigated the efficacy of nimustine in combination with other therapeutic agents. * Nimustine + Teniposide: This combination demonstrated promising results in both in vitro and in vivo models of human brain tumors, showing synergistic effects compared to either drug alone. [, , , ]

* Nimustine + Prednisolone: This combination led to complete or near-complete remission of neurological symptoms in dogs with central nervous system lymphoma, resulting in long-term survival. [] * Nimustine + Radiotherapy: Clinical studies explored this combination for treating brain metastases from solid tumors and malignant gliomas. [, , , , , , ] While generally tolerable, the addition of nimustine increased the risk of myelosuppression. * Nimustine + Olaparib: This combination demonstrated significant antitumor activity against BRCA2-deficient mammary tumors in mice. [] The combination led to prolonged recurrence-free survival, surpassing other treatment options like cisplatin. []

A: * Toxicity: Hematotoxicity, particularly myelosuppression, is a major concern with nimustine treatment. [, , , , , ] Gastrointestinal toxicity is also reported, although often mild. [, ] * Resistance: Similar to other chemotherapeutic agents, the development of resistance is a significant challenge with nimustine. [, , ] Understanding the mechanisms of resistance and developing strategies to overcome them is crucial for improving therapeutic outcomes.

A: Future research should focus on: * Improving Delivery: Exploring drug delivery systems like convection-enhanced delivery (CED) to enhance nimustine's penetration into tumor tissues, particularly in challenging locations like the brainstem. [, ] * Combination Therapies: Further investigating synergistic combinations with other chemotherapeutic agents, targeted therapies (e.g., anti-VEGF therapy, PARP inhibitors), or immunotherapies to enhance efficacy and potentially mitigate resistance. [, ] * Overcoming Resistance: Elucidating the mechanisms underlying nimustine resistance and developing strategies, including novel drug combinations, to circumvent or reverse resistance. [, ] * Personalized Medicine: Identifying predictive biomarkers to better select patients who are most likely to benefit from nimustine treatment and tailor therapeutic approaches for optimal outcomes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.